Ethyl Ester vs. Carboxylic Acid: Impact on Downstream Synthetic Utility
The target compound retains the ethyl ester at position 2, whereas the closest acid analog, 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 2654760-79-7), presents a free carboxylic acid . The ester form permits direct use in amidation, reduction, and transesterification reactions without a preliminary deprotection step. In medicinal chemistry campaigns, ethyl esters of imidazo[1,2-a]pyridine-2-carboxylates serve as protected intermediates and prodrug precursors, where the ester is cleaved in vivo to release the active acid [1]. This functional group distinction determines the compound's suitability as a late-stage diversification intermediate versus a terminal screening hit.
| Evidence Dimension | Functional group at position 2 (synthetic versatility) |
|---|---|
| Target Compound Data | Ethyl ester (–COOEt); molecular formula C14H13N3O2; MW 255.27 g/mol |
| Comparator Or Baseline | 6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid (–COOH); molecular formula C12H9N3O2; MW 227.22 g/mol; purity 97% (CymitQuimica) |
| Quantified Difference | Functional group switch from ester to acid; no numerical potency comparator is available as no head-to-head biological data exist for these specific analogs. |
| Conditions | Structural comparison based on CAS registry entries and vendor specifications; no shared assay data available. |
Why This Matters
Procurement decisions between the ester and acid forms directly dictate the feasible downstream chemistry; selecting the wrong derivative can add 1–2 synthetic steps.
- [1] Rautio, J. et al. Prodrugs: design and clinical applications. Nat. Rev. Drug Discov. 2008, 7, 255–270. View Source
